molecular formula C12H9NO3 B6366691 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% CAS No. 944344-45-0

6-(4-Carboxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366691
CAS RN: 944344-45-0
M. Wt: 215.20 g/mol
InChI Key: WGOCPKQJLNFVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% (6-CPH-2-H), is an organic compound with a molecular weight of 248.25 g/mol and a melting point of 136-138°C. It has a white crystalline structure and is soluble in water, ethanol, and methanol. 6-CPH-2-H has a wide range of applications in the scientific research field, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Mechanism of Action

The mechanism of action of 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts by forming a complex with the target molecule, which then undergoes a series of reactions to form the desired product. The mechanism may involve the formation of an intermediate, which is then attacked by a nucleophile and finally converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, some studies suggest that the compound may have anti-inflammatory, antifungal, and antibiotic properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it is non-toxic and has a low reactivity, making it safe to use in laboratory settings. The main limitation of using 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in the pharmaceutical industry. Additionally, further research is needed to explore the potential for using 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in the synthesis of other organic compounds. Finally, further research is needed to explore the potential for using 6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% in the production of various pharmaceuticals.

Synthesis Methods

6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-carboxyphenylhydrazine and 2-hydroxy-pyridine in the presence of an acid catalyst. This reaction is carried out at a temperature of 120-130°C for 3-4 hours. The resulting product is then purified by recrystallization in ethanol or methanol. Another method involves the reaction of 4-carboxyphenylhydrazine and 2-hydroxy-pyridine in the presence of an alkaline catalyst. This reaction is carried out at a temperature of 120-130°C for 3-4 hours. The resulting product is then purified by recrystallization in ethanol or methanol.

Scientific Research Applications

6-(4-Carboxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in the scientific research field. It is used in the synthesis of various compounds, such as 4-carboxy-2-hydroxy-pyridine, 4-carboxy-3-hydroxy-pyridine, and 4-carboxy-4-hydroxy-pyridine. It is also used as a reagent in the synthesis of various organic compounds, such as carboxylic acids, amines, and esters. Additionally, it is used as a catalyst in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antibiotics.

properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-3-1-2-10(13-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCPKQJLNFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682770
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Carboxyphenyl)-2-hydroxypyridine

CAS RN

944344-45-0
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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